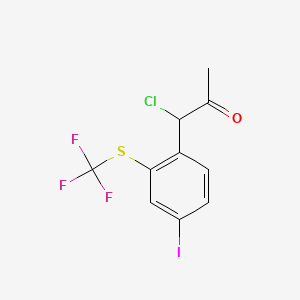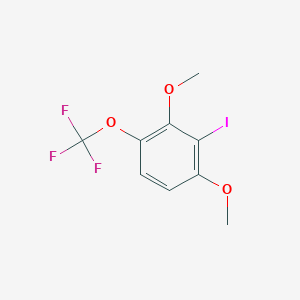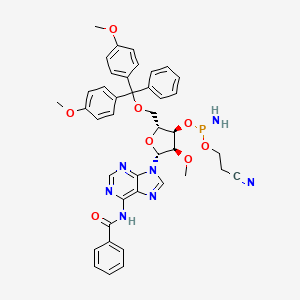
1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and methylthio functional groups
Preparation Methods
The synthesis of 1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one typically involves several steps. One common method includes the reaction of 4-chloro-2-(methylthio)aniline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and methylthio groups play a crucial role in its reactivity and binding affinity. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: This compound also contains a methylthio group but has a different overall structure and reactivity.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Similar in containing a methylthio group, but with variations in the rest of the molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10Cl2OS |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-chloro-1-(4-chloro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,1-2H3 |
InChI Key |
AWFFRZJUTKXPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)

![18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene](/img/structure/B14042465.png)
![3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14042472.png)





![(R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14042492.png)

